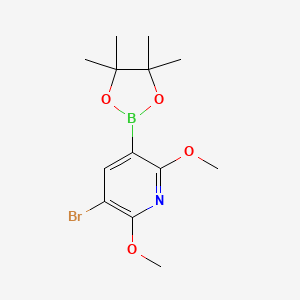
4-iodo-2-methyl-1-(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-2-methyl-1-(propan-2-yl)benzene is a chemical compound with the CAS Number: 1369865-03-1 . It has a molecular weight of 260.12 . The IUPAC name for this compound is 4-iodo-1-isopropyl-2-methylbenzene .
Synthesis Analysis
The synthesis of benzene derivatives like 4-iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 4-iodo-2-methyl-1-(propan-2-yl)benzene consists of a benzene ring substituted with an iodine atom, a methyl group, and an isopropyl group . The InChI code for this compound is 1S/C10H13I/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 .Chemical Reactions Analysis
Benzene derivatives like 4-iodo-2-methyl-1-(propan-2-yl)benzene can undergo electrophilic aromatic substitution reactions . These reactions maintain the aromaticity of the benzene ring .Physical And Chemical Properties Analysis
4-iodo-2-methyl-1-(propan-2-yl)benzene is a liquid at room temperature .Wirkmechanismus
The mechanism of action for the reactions of benzene derivatives involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-2-methyl-1-(propan-2-yl)benzene involves the introduction of an iodine atom onto a methylated benzene ring, followed by the addition of a propan-2-yl group to the ring. This can be achieved through a series of reactions starting with a suitable starting material.", "Starting Materials": [ "2-methyl-1-(propan-2-yl)benzene", "iodine", "copper(I) iodide", "potassium carbonate", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Bromination of 2-methyl-1-(propan-2-yl)benzene with bromine in the presence of iron filings and hydrochloric acid to yield 4-bromo-2-methyl-1-(propan-2-yl)benzene.", "Step 2: Conversion of 4-bromo-2-methyl-1-(propan-2-yl)benzene to 4-iodo-2-methyl-1-(propan-2-yl)benzene through a Finkelstein reaction. This involves the treatment of the bromo compound with sodium iodide in acetone, followed by the addition of copper(I) iodide as a catalyst.", "Step 3: Alkylation of 4-iodo-2-methyl-1-(propan-2-yl)benzene with propan-2-ol in the presence of potassium carbonate and acetic acid to yield the final product.", "Step 4: Purification of the product through extraction with diethyl ether and washing with water." ] } | |
CAS-Nummer |
1369865-03-1 |
Molekularformel |
C10H13I |
Molekulargewicht |
260.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



